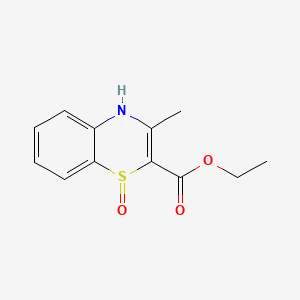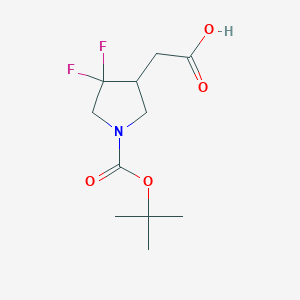
2-(1-(Boc)-4,4-difluoropyrrolidin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1-(Boc)-4,4-difluoropyrrolidin-3-yl)acetic acid” is a complex organic compound. The “Boc” in the name refers to the tert-butyloxycarbonyl protecting group, which is commonly used in organic synthesis . This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of the Boc group and the difluoropyrrolidinyl group. The Boc group consists of a carbamate structure, which is an ester derived from carbamic acid . The difluoropyrrolidinyl group contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
The Boc group in “this compound” can be removed under acidic conditions . This process involves the formation of a tert-butyl cation, which can be quenched by a suitable trapping agent . The removal of the Boc group allows for further reactions with the amine group .Mécanisme D'action
Target of Action
The boc group (tert-butyloxycarbonyl) is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound may interact with amines or amine-containing molecules in biological systems.
Mode of Action
The Boc group in the compound serves as a protecting group for amines, preventing them from undergoing unwanted reactions during synthesis . The Boc group can be added to amines under various conditions, and its removal can be achieved with strong acids such as trifluoroacetic acid . This interaction with its targets allows for transformations of other functional groups .
Biochemical Pathways
For instance, it could potentially affect the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The boc group’s stability under various conditions may influence the compound’s bioavailability.
Result of Action
The boc group’s role in protecting amines suggests that it may prevent unwanted reactions involving amines, thereby influencing the overall outcome of a given synthetic process .
Action Environment
The action of 2-(1-(Boc)-4,4-difluoropyrrolidin-3-yl)acetic acid can be influenced by various environmental factors. For instance, the addition and removal of the Boc group can be achieved under specific conditions, such as the presence of certain bases or acids . Therefore, factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
The safety data sheet for a similar compound, (S)-2-(1-Boc-2-pyrrolidinyl)acetic acid, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .
Orientations Futures
The future directions for the use and study of “2-(1-(Boc)-4,4-difluoropyrrolidin-3-yl)acetic acid” would depend on the specific research or industrial context. In general, there is ongoing interest in the development of new synthetic methods and applications for Boc-protected compounds . Further studies could also explore the properties and potential uses of the difluoropyrrolidinyl group.
Propriétés
IUPAC Name |
2-[4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-7(4-8(15)16)11(12,13)6-14/h7H,4-6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHFYVFPPURWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

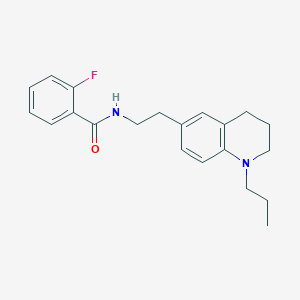
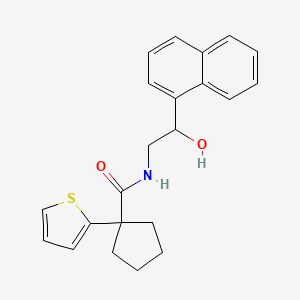
![N-[[5-butan-2-ylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2900046.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2900048.png)
![3-(2-chloro-6-fluorophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2900051.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide](/img/structure/B2900053.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2900056.png)
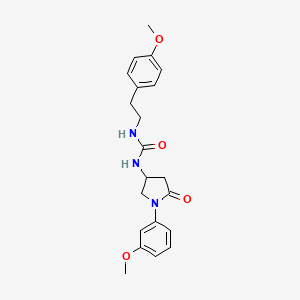
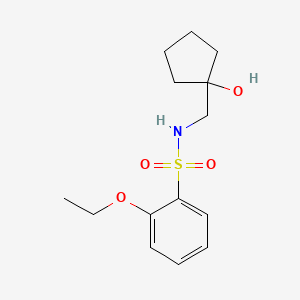
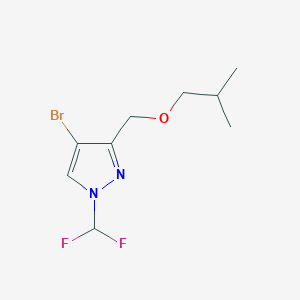
![3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2900060.png)
